Stickstoff-15

Übersicht

Beschreibung

Nitrogen-15 is a stable isotope of nitrogen with a natural abundance of approximately 0.37 percent. Unlike the more common nitrogen-14 isotope, nitrogen-15 has a fractional nuclear spin of one-half, which makes it particularly useful in nuclear magnetic resonance spectroscopy. This isotope is frequently used in various scientific fields, including chemistry, biology, and environmental science, due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Nitrogen-15 is widely used in scientific research due to its unique properties. In chemistry, it is used in nuclear magnetic resonance spectroscopy to study the structure of nitrogen-containing compounds. In biology, nitrogen-15 is used to label proteins and nucleic acids, allowing researchers to track their synthesis and degradation. In medicine, nitrogen-15 is used in metabolic studies to trace the pathways of nitrogen in the body. In environmental science, nitrogen-15 is used to study the nitrogen cycle and the movement of nitrogen through ecosystems.

Wirkmechanismus

Target of Action

Nitrogen-15 (^15N) is a stable isotope of nitrogen that is used in a variety of scientific applications. It is the only stable nitrogen isotope with a nuclear spin greater than zero . This unique property makes ^15N very useful for Nuclear Magnetic Resonance (NMR) spectroscopy , where its much smaller total line width enables analysis that is more precise and sensitive .

Mode of Action

Despite the different weights, ^15N is involved in the same chemical reactions as the more abundant ^14N . It is therefore used to trace and quantify conversions of one nitrogen compound to another . To circumvent the difficulties associated with measurement of the quadrupolar, spin-1 ^14N nuclide, ^15N NMR is employed in samples for detection since it has a ground-state spin of ½ .

Biochemical Pathways

^15N is frequently used in nuclear magnetic resonance spectroscopy (NMR), because unlike the more abundant nitrogen-14, that has an integer nuclear spin and thus a quadrupole moment, ^15N has a fractional nuclear spin of one-half, which offers advantages for NMR like narrower line width . Six nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification, comammox, were revealed .

Pharmacokinetics

It is worth noting that ^15n can be detected at natural abundance utilizing two-dimensional nuclear magnetic resonance and mass spectrometry . Additionally, it is a stable isotope that can be added to growth media for both filamentous fungi and bacteria .

Result of Action

The result of ^15N action is the ability to trace and quantify conversions of one nitrogen compound to another . This allows researchers to study the nitrogen dynamics in soils and the plant nitrogen use . It is also used in the biosynthesis of natural organic matter, pharmacokinetics research, drug metabolite identification, and pharmacological research .

Action Environment

The action of ^15N is influenced by the environment in which it is used. For example, in agricultural research, ^15N is used to determine the fertilizer use efficiency of crops and to quantify the amount of nitrogen that crops can acquire from the atmosphere through a process known as biological nitrogen fixation . In this context, the action of ^15N is influenced by factors such as soil composition, crop type, and environmental conditions .

Biochemische Analyse

Biochemical Properties

Nitrogen-15 tracing allows researchers to distinguish specific nitrogen conversions from a network of simultaneous reactions . For example, ammonium can at the same time be oxidised by autotrophic microorganisms, produced by mineralisation of organic matter, produced by dissimilatory nitrate reduction and assimilated by microbes and plants .

Cellular Effects

The effects of Nitrogen-15 on cells are primarily observed through its role in nitrogen transformations in soil and its ability to distinguish the sources of the greenhouse gas nitrous oxide under different environmental conditions .

Molecular Mechanism

The molecular mechanism of Nitrogen-15 involves its use as a tracer to study the nitrogen cycle . The conversion of one Nitrogen-15 labelled compound to another can directly be linked through the isotopic signature .

Temporal Effects in Laboratory Settings

In laboratory settings, Nitrogen-15 tracing is applied in biogeochemistry, soil science, environmental science, environmental microbiology and small molecule activation research . The effects of Nitrogen-15 over time can be studied using natural abundance and enrichment techniques .

Dosage Effects in Animal Models

While specific dosage effects of Nitrogen-15 in animal models are not mentioned in the available literature, the isotope is used extensively in research to trace nitrogen transformations in various environments .

Metabolic Pathways

Nitrogen-15 is involved in various metabolic pathways as it participates in the same chemical reactions as Nitrogen-14 . It is used to trace and quantify conversions of one nitrogen compound to another, providing insights into metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Nitrogen-15 within cells and tissues are similar to that of Nitrogen-14 due to their chemical similarity . Nitrogen-15 can be used to trace the transport and distribution of nitrogen compounds in various biological systems .

Subcellular Localization

The subcellular localization of Nitrogen-15 is expected to be similar to that of Nitrogen-14 due to their chemical similarity . As a tracer, Nitrogen-15 can provide insights into the localization of nitrogen compounds within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitrogen-15 can be prepared through several methods. One common approach involves the fractional distillation of liquid air, where nitrogen is separated from other components based on their boiling points. Another method includes the use of nitrogen-15 enriched compounds, which are synthesized through chemical reactions involving nitrogen-15 labeled reagents.

Industrial Production Methods: Industrially, nitrogen-15 is produced by the fractional distillation of liquid air. This process involves cooling air to very low temperatures, causing it to liquefy. The liquid air is then gradually warmed, and nitrogen gas is captured as it evaporates. This nitrogen gas is further processed to isolate nitrogen-15.

Analyse Chemischer Reaktionen

Types of Reactions: Nitrogen-15 undergoes various chemical reactions similar to those of nitrogen-14. These reactions include oxidation, reduction, and substitution. For example, nitrogen-15 can react with hydrogen to form ammonia, with oxygen to form nitrogen oxides, and with carbon to form cyanogen.

Common Reagents and Conditions: Common reagents used in reactions involving nitrogen-15 include hydrogen, oxygen, and carbon. The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the formation of the desired products.

Major Products Formed: The major products formed from reactions involving nitrogen-15 include ammonia, nitrogen oxides, and cyanogen. These products are similar to those formed from reactions involving nitrogen-14, but the use of nitrogen-15 allows for more precise tracking and analysis of the reactions.

Vergleich Mit ähnlichen Verbindungen

Nitrogen-15 is unique compared to other nitrogen isotopes due to its fractional nuclear spin and its use in nuclear magnetic resonance spectroscopy. Similar compounds include nitrogen-14 and nitrogen-13. Nitrogen-14 is the most abundant isotope of nitrogen and is commonly found in nature. Nitrogen-13 is a radioactive isotope used in positron emission tomography imaging. The unique properties of nitrogen-15 make it particularly valuable for scientific research, especially in fields that require precise tracking and analysis of nitrogen-containing compounds.

List of Similar Compounds:- Nitrogen-14

- Nitrogen-13

Eigenschaften

IUPAC Name |

azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

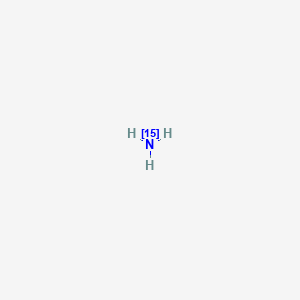

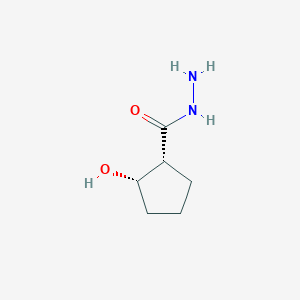

[15NH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929866 | |

| Record name | (~15~N)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.024 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13767-16-3, 14390-96-6 | |

| Record name | Ammonia-N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen, isotope of mass 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~15~N)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13767-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key spectroscopic techniques used to study nitrogen-15?

A1: Nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy is a primary technique used for characterizing compounds containing ¹⁵N. [, , , , , ] Other techniques include isotope-ratio mass spectrometry (IRMS) for determining ¹⁵N abundance and studying nitrogen transformation in soils [, , ], and emission spectrometry for quantifying ¹⁵N abundance in biological samples. [, ]

Q2: How is ¹⁵N utilized in the study of chemical reactions and molecular dynamics?

A2: ¹⁵N serves as a valuable tracer for investigating reaction mechanisms and molecular dynamics. For instance, it has been used to study the cure and degradation processes in polyimide films. [] Furthermore, ¹⁵N labeling, combined with NMR techniques, aids in understanding bonding in complex molecules like aziridines, providing insights into stereoelectronic effects and conformational analysis. []

Q3: Can ¹⁵N be used to study the structure of energetic materials?

A3: Yes, solid-state ¹⁵N NMR is particularly useful for studying energetic materials with low solubility, which are challenging to analyze in solution. This technique, coupled with computational methods, provides valuable insights into the structure and properties of compounds like aminonitropyridines and aminonitropyrimidines. []

Q4: How does the incorporation of ¹⁵N aid in the development of infrared detector materials?

A4: Incorporating ¹⁵N into materials like gallium arsenide nitride (GaAsN) during molecular beam epitaxy (MBE) allows for enhanced nitrogen detection using resonant nuclear reaction analysis (RNRA). [, ] This technique helps to optimize the growth process and analyze the material properties of these next-generation infrared detectors.

Q5: What makes ¹⁵N a valuable tool in biological research?

A5: ¹⁵N's stable isotope properties make it a powerful tracer for studying metabolic processes and nutrient flow in biological systems. [, ] Researchers can track ¹⁵N incorporation into biomolecules like proteins, DNA, and metabolites, providing insights into metabolic pathways and fluxes. [, ]

Q6: How does ¹⁵N contribute to our understanding of nitrogen fixation in natural ecosystems?

A6: ¹⁵N is extensively used in studying nitrogen fixation by microorganisms in various environments, including aquatic ecosystems with blue-green algae [] and soils. [, ] By measuring ¹⁵N uptake and comparing it with acetylene reduction rates, researchers can estimate nitrogen fixation rates and investigate the factors influencing this crucial process in ecosystems. []

Q7: Can ¹⁵N isotope analysis be used to study the impact of human activities on ecosystems?

A7: Yes, analysis of ¹⁵N isotope ratios in archaeological remains, such as those of commensal animals like Pacific rats, can provide insights into human impacts on ecosystems. Changes in ¹⁵N values over time can reflect shifts in food sources for both humans and animals, potentially indicating changes in agricultural practices or resource availability. []

Q8: How is ¹⁵N used to investigate the environmental fate of pollutants?

A8: The distinct ¹⁵N signatures of different nitrogen sources make it possible to track the origin and fate of nitrogen pollutants in the environment. For example, the ¹⁵N isotope ratio of nitrogen oxides (NOx) emitted from vehicle exhaust can be analyzed to understand their contribution to atmospheric pollution and acid rain. []

Q9: What are some promising new applications of ¹⁵N in NMR spectroscopy?

A9: The development of techniques like SABRE-SHEATH (SABRE in SHield Enables Alignment Transfer to Heteronuclei) allows for the efficient hyperpolarization of ¹⁵N, significantly enhancing its sensitivity in NMR experiments. [, ] This opens up exciting possibilities for studying larger and more complex biological systems, potentially leading to new discoveries in drug development and disease diagnosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)

![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)